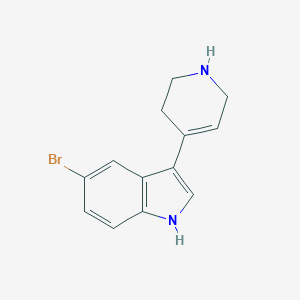

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Vue d'ensemble

Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic aromatic compound that is a derivative of indole and has been used in a variety of scientific research applications. This compound has been studied due to its potential therapeutic and biochemical properties, as well as its ability to serve as a building block for further synthesis of other compounds. It is also known as BTHPI, and is a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Neuropharmacological Effects

Serotonin Receptor Modulation : The compound and its derivatives, often referred to under names such as RU 24969, have been identified as potent modulators of serotonin (5-HT) receptors. Studies have shown that RU 24969 can induce hyperlocomotion in rats, an effect mediated by 5-HT1A receptors, suggesting its potential utility in exploring the role of these receptors in movement and possibly in disorders related to motor function (Kalkman, 1995).

Impact on Serotonin Neuron Properties : Investigations into mice lacking 5-HT1A receptors revealed that the absence of this receptor significantly increased the firing rate of dorsal raphe 5-HT neurons, demonstrating the critical role of 5-HT1A receptors in regulating serotonin neuron activity. Such findings underscore the importance of compounds like RU 24969 in dissecting the complex interplay between various serotonin receptors and neuronal firing rates (Richer, Hen, & Blier, 2002).

Pharmacokinetics and Tissue Distribution

- Distribution and Excretion : A study on YMR-65, a derivative of 5-bromoindole, highlighted its pharmacokinetics, tissue distribution, and excretion patterns in rats. This research is crucial for understanding the bioavailability, systemic distribution, and clearance of such compounds, which is vital for their potential therapeutic applications (Fan et al., 2018).

Anticancer Activity

- Tubulin Polymerization Inhibition : YMR-65 has been identified as a new tubulin polymerization inhibitor with promising anticancer activity. By interfering with tubulin dynamics, which is crucial for cell division, such compounds offer a novel approach to cancer therapy, particularly in targeting rapidly proliferating tumor cells (Fan et al., 2018).

Anti-inflammatory Properties

- Leukotriene Modulation : The compound AM103, which features a modified indole structure, has been shown to inhibit 5-lipoxygenase-activating protein (FLAP), thereby reducing the production of proinflammatory leukotrienes. This action suggests potential applications in treating inflammatory conditions, such as asthma, by modulating leukotriene pathways (Lorrain et al., 2009).

Antiestrogenic Effects

- Estrogen Receptor Antagonism : Indole derivatives have been investigated for their binding affinities to the estrogen receptor, showing significant estrogen antagonistic activities without notable agonistic effects. This points to their potential use in conditions where estrogen modulation is desired, such as certain types of breast cancer (von Angerer, Knebel, Kager, & Ganss, 1990).

Propriétés

IUPAC Name |

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKUEPMSPRIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377119 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

127792-80-7 | |

| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)